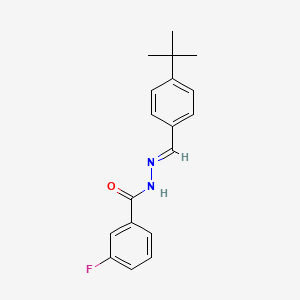

![molecular formula C21H18N6O2 B5509436 2-{2-oxo-2-[4-(2-pyridinyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B5509436.png)

2-{2-oxo-2-[4-(2-pyridinyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]ethyl}-1(2H)-phthalazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related phthalazinone compounds involves strategic incorporation of functional groups that significantly influence their biological activities. For instance, the synthesis and pharmacological evaluation of 2-[2-(1-imidazolyl)ethyl]-4-(3-pyridyl)-1(2H)-phthalazinones have shown that the phenyl moiety of the phthalazinone skeleton plays a crucial role in modulating activities such as thromboxane A2 synthetase inhibition and bronchodilation (Yamaguchi et al., 1994). Similarly, the synthesis of imidazo[1,2-a]pyridine derivatives under microwave irradiation has been reported, indicating a convenient approach to complex heterocyclic structures (Tu et al., 2007).

Molecular Structure Analysis

The molecular structure of phthalazinone derivatives reveals a complex heterocyclic system that is crucial for their biological activities. Studies have demonstrated the importance of specific substituents on the phthalazinone ring, influencing the compound's efficacy and specificity (Yamaguchi et al., 1994). The structural analysis often involves spectroscopic methods to confirm the presence of desired functional groups and the overall molecular architecture.

Chemical Reactions and Properties

Phthalazinone derivatives participate in a variety of chemical reactions, reflecting their reactive nature and versatility. The formation of N-Mannich bases from 1(2H)-phthalazinones and secondary amines, followed by subsequent reactions leading to cyanoethylated products, exemplifies the diverse reactivity of these compounds (Mustafa et al., 1964). These chemical transformations are pivotal for tailoring the compounds' properties for specific applications.

Scientific Research Applications

Synthesis and Chemical Properties

This compound is related to a class of chemicals that have been synthesized through various methods, demonstrating the diverse chemical reactions and properties these compounds possess. For example, the synthesis of imidazo[1,2-a]pyridines through a three-component domino reaction involving ethyl 2-(3-oxo-3-arylpropanethioamido)acetates, aromatic aldehydes, and malononitrile under microwave irradiation showcases the compound's synthetic accessibility and the potential for modification to enhance its properties for specific applications (Li et al., 2013).

Potential Therapeutic Applications

While the direct therapeutic applications of "2-{2-oxo-2-[4-(2-pyridinyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]ethyl}-1(2H)-phthalazinone" specifically are not discussed, related compounds have been investigated for their potential medicinal properties. For instance, imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antiulcer potential, demonstrating the broader therapeutic relevance of this chemical class (Starrett et al., 1989).

Chemical Reactions and Derivatives

The compound's structure allows for various chemical reactions that lead to the synthesis of novel derivatives, expanding its applicability in scientific research. The conversion of related compounds into diverse derivatives, such as pyridines, pyrimidinones, and oxazinones, highlights the compound's versatility and potential for creating new molecules with unique properties and applications (Amr et al., 2007).

properties

IUPAC Name |

2-[2-oxo-2-(4-pyridin-2-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)ethyl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O2/c28-18(12-27-21(29)15-6-2-1-5-14(15)11-25-27)26-10-8-16-19(24-13-23-16)20(26)17-7-3-4-9-22-17/h1-7,9,11,13,20H,8,10,12H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHUXBVFTVCKFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=C1NC=N2)C3=CC=CC=N3)C(=O)CN4C(=O)C5=CC=CC=C5C=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5509359.png)

![9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509367.png)

![4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5509387.png)

![ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5509400.png)

![(1S*,5R*)-3-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509403.png)

![N-{(3S*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5509408.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5509413.png)

![7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5509415.png)

![1-(2-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5509437.png)

![(1S*,5R*)-6-benzyl-3-(2,6-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509443.png)

![3-[5-(1,1-dimethylpropyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine](/img/structure/B5509446.png)

![3,4,7-trimethyl-2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-indole](/img/structure/B5509454.png)

![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5509465.png)